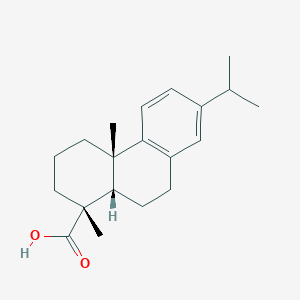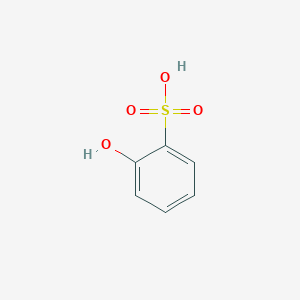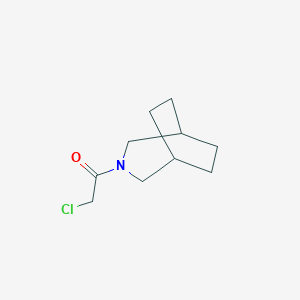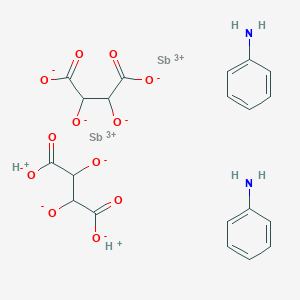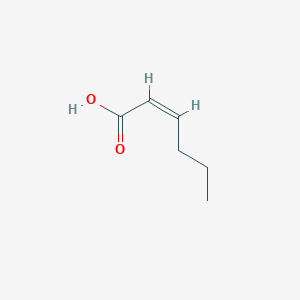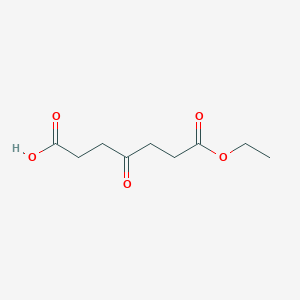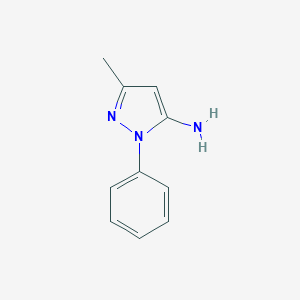
3-Methyl-1-phenyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
Introduction 3-Methyl-1-phenyl-1H-pyrazol-5-amine is a compound involved in various chemical syntheses and characterizations, exhibiting significant properties due to its unique molecular structure. This compound has been utilized in the synthesis of diverse heterocyclic compounds and in studies related to hydrogen bonding and molecular electronics.
Synthesis Analysis The compound is synthesized through different methods, including the condensation reactions involving specific ketones, aldehydes, and amines under various conditions, such as solvent-free conditions or microwave irradiation. Techniques like sulfamic acid catalysis have been employed to facilitate these reactions, yielding the desired products effectively (Wu et al., 2010).
Molecular Structure Analysis Structural characterization is typically performed using techniques such as X-ray crystallography, which helps in understanding the crystalline structure and molecular geometry. The compound exhibits varied structural features in different environments and forms different hydrogen-bonded configurations depending on the substituents and conditions (Portilla et al., 2007).
Chemical Reactions and Properties 3-Methyl-1-phenyl-1H-pyrazol-5-amine participates in numerous chemical reactions leading to various products. These reactions include interactions with different chemical agents and under different conditions, resulting in compounds with diverse structures and properties. The reactivity can be attributed to its pyrazol ring and functional groups (Metwally et al., 1989).
Physical Properties Analysis The physical properties, such as melting points, solubility, and crystalline structure, have been analyzed through different studies. These properties are influenced by the molecular structure and the intermolecular forces present within the crystals (Yang et al., 2006).
Chemical Properties Analysis Chemically, 3-Methyl-1-phenyl-1H-pyrazol-5-amine shows a range of behaviors depending on the environmental conditions and reactants it is exposed to. Its reactions can lead to various molecular architectures with potential applications in different fields. The compound's chemical properties are essential for synthesizing novel derivatives with targeted functionalities (Martins et al., 2002).
Applications De Recherche Scientifique
1. Antioxidant and Anticancer Activities
- Application Summary: 3-Methyl-1-phenyl-1H-pyrazol-5-amine is used in the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which have been evaluated for their antioxidant and anticancer activities .
- Methods of Application: The derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .
- Results: All compounds showed good radical scavenging activity, and half of them were more active than ascorbic acid used as standard . Several derivatives proved to be cytotoxic in the RKO cell line .
2. Preparation of Derivatives Using a Magnetically Separable Nanocatalyst
- Application Summary: A magnetically separable nanocatalyst was used for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .
- Methods of Application: The preparation involved a reaction between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.) and arylaldehydes (1 eq.) . The catalyst was successfully reused for three times without significant decrement of its catalytic activity .
- Results: The products were obtained in high yields and short reaction times .
3. Synthesis of Pyrazolopyridine Derivatives
- Application Summary: 3-Methyl-1-phenyl-1H-pyrazol-5-amine can be used to synthesize pyrazolopyridine derivatives .
4. Synthesis of Pyrazolo[3,4,-b]pyridines
- Application Summary: 3-Methyl-1-phenyl-1H-pyrazol-5-amine can also be used to synthesize pyrazolo[3,4,-b]pyridines .
5. Preparation of Dipeptidylpeptidase 4 Inhibitors
- Application Summary: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a derivative of 3-Methyl-1-phenyl-1H-pyrazol-5-amine, is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors, which can be used as antidiabetic agents .
- Results: The resulting dipeptidylpeptidase 4 inhibitors can be used as antidiabetic agents .
6. Synthesis of Edaravone
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMKBLHMONXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044517 | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
1131-18-6 | |
| Record name | 5-Amino-3-methyl-1-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-phenylpyrazol-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-PYRAZOL-5-AMINE, 3-METHYL-1-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6087GEB2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)


